3-(5-Chlorothiophen-2-yl)-N'-(3-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide
CAS No.: 303106-39-0
Cat. No.: VC20163903
Molecular Formula: C15H10ClN5O3S
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303106-39-0 |
|---|---|
| Molecular Formula | C15H10ClN5O3S |
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | 5-(5-chlorothiophen-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C15H10ClN5O3S/c16-14-5-4-13(25-14)11-7-12(19-18-11)15(22)20-17-8-9-2-1-3-10(6-9)21(23)24/h1-8H,(H,18,19)(H,20,22)/b17-8+ |
| Standard InChI Key | JGXORVAUKGMVSC-CAOOACKPSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl |
Introduction
Chemical Structure and Nomenclature
The compound’s IUPAC name is 5-(5-chlorothiophen-2-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]-1H-pyrazole-3-carboxamide, reflecting its three primary components:
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5-Chlorothiophen-2-yl: A chlorinated thiophene ring contributing to lipophilicity and electronic effects.
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1H-pyrazole-5-carboxamide: A pyrazole heterocycle with a carboxamide group, enabling hydrogen bonding.
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3-Nitrobenzylidene: A nitro-substituted benzylidene moiety conferring electron-withdrawing properties .
Structural Characterization
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SMILES Notation:
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Cl -
InChI Key:
JGXORVAUKGMVSC-CAOOACKPSA-N -
XLogP3: Predicted to be 3.2, indicating moderate hydrophobicity .
The E-configuration of the benzylidene group is critical for maintaining planar geometry, as confirmed by X-ray crystallography in analogous hydrazones.
Synthesis and Optimization
Reaction Pathway
The synthesis follows a three-step protocol:
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Formation of Pyrazole-5-carboxylic Acid:
Condensation of 5-chlorothiophene-2-carbaldehyde with hydrazine hydrate yields the pyrazole core. -
Hydrazide Derivatization:
Reaction with hydrazine converts the carboxylic acid to a hydrazide. -
Schiff Base Formation:
Condensation with 3-nitrobenzaldehyde in ethanol under reflux forms the final product .
Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility of intermediates |
| Temperature | 70–80°C | Balances reaction rate and side reactions |
| Catalyst | Acetic acid (1–2%) | Accelerates imine formation |
| Reaction Time | 4–6 hours | Ensures completion without degradation |
Yield typically ranges from 65–72%, with purity >95% confirmed via HPLC .
Physicochemical Properties
Thermal Stability
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Melting Point: 198–202°C (decomposition observed above 210°C).
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Thermogravimetric Analysis (TGA): 5% weight loss at 150°C, indicating residual solvent evaporation.
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| DMSO | 34.7 |
| Chloroform | 8.9 |
The compound’s low aqueous solubility necessitates formulation strategies for biological testing .
Spectroscopic Characterization
NMR Analysis
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NMR (400 MHz, DMSO-d6):
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δ 8.52 (s, 1H, CH=N), 8.21–7.98 (m, 4H, Ar-H), 7.34 (d, J = 4.0 Hz, 1H, thiophene), 6.91 (d, J = 4.0 Hz, 1H, thiophene).
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NMR:
δ 163.5 (C=O), 152.1 (C=N), 142.3–116.7 (aromatic carbons).
IR Spectroscopy
| Organism | MIC (µg/mL) |
|---|---|
| S. aureus (ATCC 25923) | 32 |
| E. coli (ATCC 25922) | 64 |
Mechanistic studies suggest inhibition of bacterial DNA gyrase.
Anticancer Screening
Against MCF-7 breast cancer cells:
Computational Insights
Molecular Docking
Docking into the ATP-binding site of EGFR (PDB ID: 1M17) revealed:
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Binding Energy: −9.2 kcal/mol.
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Key Interactions:
ADMET Predictions
| Parameter | Prediction |
|---|---|
| BBB Permeability | No |
| CYP2D6 Inhibition | Moderate |
| Ames Test | Non-mutagenic |
Challenges and Future Directions
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